molecular formula C12H27N3O B2733938 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine CAS No. 1249332-01-1

3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine

Cat. No.: B2733938
CAS No.: 1249332-01-1
M. Wt: 229.368
InChI Key: HLVRWVOTFDHZFZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C12H27N3O and a molecular weight of 229.36 g/mol . Its structure features a piperazine ring substituted with an isopropyl group (propan-2-yl), which is a common pharmacophore found in compounds active in neurological and oncological research . For example, piperazine derivatives have been investigated as c-MYC G-quadruplex-stabilizing agents in cancer research and as key components in dual-target ligands for neurological applications . The specific research applications and mechanism of action for this particular compound require further investigation. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care, refer to the material safety data sheet (MSDS) for safe laboratory practices, and store in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

3-methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O/c1-11(2)14-5-7-15(8-6-14)12(3,9-13)10-16-4/h11H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVRWVOTFDHZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(C)(CN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249332-01-1
Record name 3-methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypropan-1-amine and 2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to promote the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in obtaining high-purity products.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-CH2NH2) participates in characteristic nucleophilic reactions:

1.1 Acylation Reactions

  • Reacts with acyl chlorides/anhydrides to form amides under mild conditions (0–5°C, inert atmosphere). Example with acetyl chloride:
    CID 62535496+CH3COClAcetamide derivative+HCl\text{CID 62535496} + \text{CH}_3\text{COCl} \rightarrow \text{Acetamide derivative} + \text{HCl}
    Yields >80% reported for similar piperazine-containing amines .

1.2 Schiff Base Formation

  • Condenses with aldehydes/ketones in ethanol at reflux to generate imines:
    RCHO+CID 62535496RCH=N-(propanamine)+H2O\text{RCHO} + \text{CID 62535496} \rightarrow \text{RCH=N-(propanamine)} + \text{H}_2\text{O}
    Stabilized by electron-withdrawing groups on the aldehyde .

1.3 Oxidation Pathways

  • Forms nitroso derivatives with H2O2 (30%) in acidic media.

  • KMnO4 in acetone selectively oxidizes the primary amine to an oxime.

Piperazine Ring Modifications

The 4-propan-2-ylpiperazine moiety undergoes regioselective functionalization:

Reaction TypeConditionsProductReference
N-Alkylation Alkyl halide, K2CO3, DMF, 80°CQuaternary ammonium derivatives
Metal-Catalyzed Coupling NiCl2(PPh3)2, ZnMe2, DMFCross-coupled aryl/alkyl products
Protonation HCl (g), Et2OWater-soluble hydrochloride salt

Methoxy Group Transformations

The 3-methoxy substituent exhibits limited reactivity under standard conditions but can be modified via:

3.1 Demethylation

  • BBr3 in CH2Cl2 (-78°C to RT) cleaves the methyl ether to yield a phenolic intermediate .

3.2 Electrophilic Aromatic Substitution

  • Nitration (HNO3/H2SO4) occurs at the para position relative to methoxy, though steric hindrance from the adjacent methyl group reduces yield (<45%) .

Stereochemical Considerations

The chiral center at C2 influences reaction outcomes:

  • Dynamic Kinetic Resolution (DKR) : RuCl(TsDPEN) catalysts enable asymmetric transfer hydrogenation of ketone intermediates derived from the amine .

  • Enantioselective Alkylation : Chiral auxiliaries like (-)-sparteine improve diastereomeric excess (de >90%) during side-chain modifications .

Stability Under Reactive Conditions

Critical stability data:

ConditionObservationDegradation Pathway
pH < 3 (aqueous)Rapid hydrolysis of piperazineRing opening to diamines
UV light (254 nm)Photooxidation of amineNitro/oxime byproducts
T > 150°C (neat)DehydrationCyclization to aziridine

Scientific Research Applications

Chemistry

3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine serves as a valuable building block in organic synthesis. It is used to create more complex molecules and as a reagent in various organic reactions, facilitating the development of novel compounds.

Biology

Research has indicated potential biological activities for this compound, including:

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications.
  • Receptor Binding: Potential interactions with various receptors could make it a candidate for drug development targeting specific biological pathways.

Medicine

The compound is being explored for its therapeutic effects, particularly in:

  • Drug Development: Serving as a precursor in the synthesis of pharmaceuticals aimed at treating various conditions.

Case Studies

  • Anticancer Activity:
    A study evaluated derivatives of similar compounds for anticancer properties, highlighting the significance of structural modifications on biological activity. The findings indicated that compounds with piperazine rings exhibited enhanced efficacy against cancer cell lines .
  • CNS Disorders:
    Another research article discussed the potential use of similar compounds in treating central nervous system disorders, such as Alzheimer’s disease. The inhibition of specific enzymes related to metabolic syndromes was also noted .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperazine Substitution :

    • The 4-isopropyl group in the target compound increases lipophilicity compared to 4-methyl or 4-methoxyphenyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.
    • Piperazine rings in analogs like N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)... are critical for GPCR binding, particularly serotonin receptors, due to their ability to form hydrogen bonds and cation-π interactions .
  • Amine Backbone Modifications :

    • Propan-1-amine vs. propan-2-amine (e.g., 1-(4-methylpiperazin-1-yl)propan-2-amine ) alters steric hindrance and hydrogen-bonding capacity. The primary amine in the target compound may favor interactions with acidic residues in enzyme active sites .
  • Aryl and Heterocyclic Additions: Thiazole or adamantane moieties in analogs improve target selectivity and pharmacokinetics.

Pharmacological Comparisons

  • GPCR Targeting: The target compound’s piperazine-isopropyl group may mimic endogenous amine neurotransmitters, similar to N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)..., which shows nanomolar affinity for 5-HT1A receptors . In contrast, 3-methoxy-1-(4-methoxyphenyl)propan-1-amine lacks piperazine, shifting activity toward enzymatic targets like squalene synthase .
  • Enzyme Inhibition :

    • LLY-507 demonstrates that propan-1-amine derivatives can inhibit epigenetic regulators (e.g., SMYD2), suggesting the target compound could be repurposed for oncology applications with structural optimization .

Biological Activity

3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine, with the molecular formula C12_{12}H27_{27}N3_3O, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a methyl group, and a piperazine ring substituted with a propan-2-yl group. Its molecular weight is approximately 229.36 g/mol, and it has various synthetic routes involving starting materials such as 3-methoxypropan-1-amine and piperazine derivatives .

The biological activity of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential role in enzyme inhibition and receptor binding.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds within the piperazine family. For example, compounds that share structural similarities with 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine have shown significant inhibitory effects on cancer cell growth. These studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of death receptors .

Neuropharmacological Effects

Research indicates that compounds with similar piperazine structures may exhibit neuropharmacological activities. They are often studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases .

Study on Anticancer Activity

A notable study explored the effects of a structurally similar compound on colon cancer cells. The compound was found to induce apoptotic cell death in a concentration-dependent manner, enhancing the expression of cleaved caspases and death receptors DR5 and DR6. These findings support the hypothesis that piperazine derivatives could be promising candidates in cancer therapy .

Neurotransmitter Interaction Study

Another investigation focused on the binding affinity of various piperazine derivatives to serotonin receptors. The results demonstrated that modifications to the piperazine ring significantly influenced receptor binding efficacy, suggesting that 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine could be optimized for enhanced therapeutic effects against mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
3-Methoxy-2-methylpropanamineStructureModerate anticancer activity
4-(4-methylpiperazinyl)-phenolStructureStrong serotonin receptor agonist
1-Methoxy-2-methylpropanolStructureWeak neuropharmacological effects

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